molecular formula C12H13NO2 B1266915 1-(Acetoacetyl)Indoline CAS No. 59551-23-4

1-(Acetoacetyl)Indoline

Cat. No. B1266915
CAS RN: 59551-23-4
M. Wt: 203.24 g/mol
InChI Key: BFSUTXYYDMNDOX-UHFFFAOYSA-N
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Description

1-(Acetoacetyl)Indoline is a chemical compound with the linear formula C12H13NO2 . It has a molecular weight of 203.243 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

Indoline can be synthesized in various ways. There are three traditional methods to prepare indolines, including reduction from indole, intramolecular Diels–Alder synthesis, and catalytic synthesis . In addition to those methods, stereoselective syntheses are more suitable for specific indoline isomers .


Molecular Structure Analysis

The molecular structure of 1-(Acetoacetyl)Indoline is represented by the linear formula C12H13NO2 . The molecular weight of this compound is 203.243 .


Chemical Reactions Analysis

Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .

Scientific Research Applications

Local Anesthetic Applications

1-(Acetoacetyl)Indoline and its derivatives have been studied for their local anesthetic properties. Notably, derivatives such as 1-(N-piperidine-acetyl)-2,3-dihydroindoles have exhibited high activity in infiltration and conduction anesthesia, surpassing the effectiveness of some traditional local anesthetics. However, the activity varies significantly with the type of substitution on the indoline ring. For example, N-alkylaminoacetyl-indolines show moderate activity, while other substituted forms like N-morpholine and N-indolylacetyl-indolines are practically inactive in local anesthesia. These findings highlight the potential of indoline derivatives in developing new local anesthetic agents with improved efficacy and specificity (Komissarov et al., 1976).

Synthesis and Medicinal Applications

The indoline structure, including 1-(Acetoacetyl)Indoline, plays a crucial role as an intermediate in the synthesis of various biologically active compounds. Indoline is a key component in the synthesis of angiotensin-converting enzyme (ACE) inhibitors like pentopril, an antihypertensive drug. Moreover, it's a common scaffold in several naturally bioactive alkaloids such as vinblastine and strychnine. The synthesis and advancement in creating indoline derivatives, including innovative methods involving Cu- and Pd-catalyzed reactions, metal-free approaches, and other types of reactions, are meaningful for designing new medicines with significant biological activities (Liu et al., 2010).

Antibacterial and Antifungal Applications

Recent research has led to the synthesis of new 1H-Indole derivatives with notable antibacterial and antifungal properties. These compounds have shown significant antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria, and fungi like Aspergillus niger and Candida albicans. The synthesis process typically involves the reaction of indole with other compounds, leading to a series of derivatives that are characterized and evaluated for their antimicrobial efficacy. This line of research opens up possibilities for developing new antimicrobial agents based on the indoline structure, providing alternatives in the fight against resistant strains of bacteria and fungi (2020).

Safety And Hazards

According to the safety data sheet, 1-(Acetoacetyl)Indoline may cause an allergic skin reaction (H317) according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not allowing contaminated work clothing out of the workplace, wearing protective gloves, washing with plenty of soap and water if it comes in contact with skin, and getting medical advice/attention if skin irritation or rash occurs .

Future Directions

Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic . Therefore, the future directions of 1-(Acetoacetyl)Indoline could involve further exploration of its potential uses in medicinal chemistry.

properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-9(14)8-12(15)13-7-6-10-4-2-3-5-11(10)13/h2-5H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSUTXYYDMNDOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)N1CCC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80974957
Record name 1-(2,3-Dihydro-1H-indol-1-yl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80974957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Acetoacetyl)Indoline

CAS RN

59551-23-4
Record name NSC95143
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Record name 1-(2,3-Dihydro-1H-indol-1-yl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80974957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Acetoacetyl)indoline
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